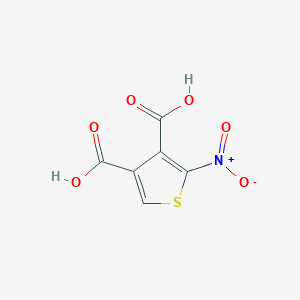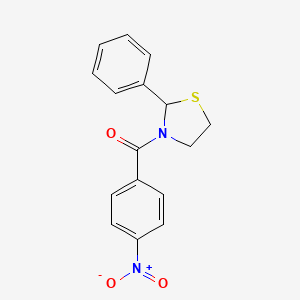
3-(Aminomethyl)-4-chlorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl compounds are often used as pharmaceutical intermediates . They are derivatives of benzylamine and benzamidine, which are found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves reactions with other compounds. For example, methyl 3-(aminomethyl)benzoate hydrochloride is synthesized using a well-formed procedure . Another compound, (3-Aminomethyl)phenylboronic acid hydrochloride, is known to serve as a versatile reagent for compound synthesis .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be complex. For example, (3-Aminomethyl)phenylboronic acid hydrochloride has a molecular weight of 187.43 . Another compound, 3-(Aminomethyl)benzoic acid hydrochloride, has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis
Amines, including aminomethyl compounds, are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Aminomethyl compounds, like other amines, act as weak organic bases . They can react with acids to form salts soluble in water .Scientific Research Applications
- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride serves as an intermediate in Suzuki-Miyaura reactions. Its boronic acid functionality enables efficient coupling with other organic substrates, leading to diverse product formation .
- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride, specifically its fluorinated analog (3-fluoro-4-hydroxybenzeneboronic acid), acts as a catalyst in these reactions. It facilitates the conversion of carboxylic acids into amides and esters .
- Application : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its boronic acid moiety allows for versatile functionalization and subsequent elaboration into drug candidates .
- Application : Researchers have explored 3-(Aminomethyl)-4-chlorophenol hydrochloride as a component in boronic acid-based sensors. These sensors can detect glucose levels, environmental pollutants, and other analytes .
- Application : Incorporating 3-(Aminomethyl)-4-chlorophenol hydrochloride into polymer structures can lead to materials with specific properties, such as stimuli-responsive behavior or enhanced binding affinity for certain substrates .
Suzuki-Miyaura Reactions
Catalyst for Amidation and Esterification
Intermediates in Drug Synthesis
Boronic Acid-Based Sensors
Materials Science and Polymer Chemistry
Organic Synthesis and Ligand Design
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUXBRKXFDNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-chlorophenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
amine](/img/structure/B2946218.png)
![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)


![5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2946225.png)
![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)


![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)

![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)